molecular formula C10H9BrN2O B026258 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one CAS No. 112888-43-4

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one

Cat. No. B026258
CAS RN: 112888-43-4
M. Wt: 253.09 g/mol
InChI Key: YAHALGNQKDVJLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one involves a strategic route based on literature precedents, incorporating steps such as cyclization, ammoniation, and bromination to achieve high yields. The optimized synthetic methodology has reported yields up to 64.8% (He Zheng-you, 2010).

Molecular Structure Analysis

A novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one was synthesized and its crystal structure analyzed, revealing crystallization in the triclinic system with P-1 space group. The crystal packing was stabilized by various interactions, including hydrogen bonds and π-stacking interactions, illustrating the compound's intricate molecular structure (O. Ouerghi et al., 2021).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including bromination and interaction with rhodium catalysts, leading to the formation of bromonium ylides. These reactions are pivotal in the synthesis of highly functionalized quinoline derivatives, demonstrating the compound's versatility in organic synthesis (Jun He et al., 2016).

Scientific Research Applications

  • Anticancer Applications : This compound serves as a key intermediate for anti-cancer drugs that inhibit thymidylate synthase, an essential enzyme in DNA synthesis. It's used in the synthesis of Raltitrexed, a cancer drug, showing the importance of this compound in the development of cancer treatments (Cao Sheng-li, 2004); (He Zheng-you, 2010).

  • Antibacterial and Antifungal Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. This includes novel compounds like 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one and isoxazole derivatives containing 6,8-dibromo-3-[4-(5-substitutedphenyl-1,2-oxazol-3-yl)phenyl]-2-methylquinazolin-4-one (O. Ouerghi et al., 2021); (Komal R Savaliya, 2022).

  • Anti-Inflammatory and Analgesic Applications : 6-Bromoquinazolinone derivatives have demonstrated promising anti-inflammatory and analgesic properties, highlighting their potential in developing new pain relief and anti-inflammatory drugs (Ch. Rajveer et al., 2010).

  • Antiviral Activities : Some derivatives like 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid have shown distinct antiviral activity against viruses like Herpes simplex and vaccinia (P. Selvam et al., 2010).

Future Directions

The future directions for the use of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one are not specified in the searched resources. Given its role as an intermediate in the synthesis of Raltitrexed , it may continue to be used in the synthesis of this and potentially other pharmaceutical compounds.

properties

IUPAC Name

6-(bromomethyl)-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHALGNQKDVJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CBr)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344789
Record name 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112888-43-4
Record name 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Bromomethyl)-2-methyl-4(1H)-quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one significant in pharmaceutical research?

A1: The abstract highlights that this compound is a crucial intermediate in producing first-line drugs for colon and rectal cancer treatment []. By optimizing the synthesis of this compound, researchers aim to improve the production of these vital medications.

Q2: What synthetic strategy was employed to produce this compound in this research?

A2: The research employed a three-step synthetic route involving cycling, ammonation, and bromination reactions to produce this compound []. This method proved to be efficient, achieving a yield of 64.8% for the target compound [].

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